molecular formula C24H25N3O4S B6552183 methyl 3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1040678-93-0

methyl 3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B6552183
CAS No.: 1040678-93-0
M. Wt: 451.5 g/mol
InChI Key: SVLUDVKZSBXLRQ-UHFFFAOYSA-N
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Description

Methyl 3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C24H25N3O4S and its molecular weight is 451.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 451.15657746 g/mol and the complexity rating of the compound is 731. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is Acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetic acid. Inhibiting AChE increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Mode of Action

The compound interacts with AChE by binding to its peripheral anionic site . This interaction inhibits the enzyme’s activity, preventing the breakdown of acetylcholine . The compound also has the ability to prevent β-sheet aggregation and fibril formation, which are key processes in the pathogenesis of neurodegenerative diseases like Alzheimer’s .

Biochemical Pathways

The inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission . This can have various downstream effects, depending on the specific neural pathways involved. For instance, in the context of Alzheimer’s disease, enhanced cholinergic transmission can help mitigate cognitive decline .

Pharmacokinetics

These properties suggest that the compound could have good bioavailability .

Result of Action

The compound exerts neuroprotective action on SH-SY5Y cells towards Aβ and H2O2-mediated cell death and oxidative injury by inhibiting ROS (Reactive Oxygen Species) generation . Moreover, administration of the compound significantly reversed scopolamine-induced neurobehavioral, biochemical, neurochemical, and histopathological changes in a manner comparable to the standard drug donepezil .

Properties

IUPAC Name

methyl 3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S/c1-31-23(30)18-7-8-19-20(14-18)25-24(32)27(22(19)29)15-21(28)26-11-9-17(10-12-26)13-16-5-3-2-4-6-16/h2-8,14,17H,9-13,15H2,1H3,(H,25,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLUDVKZSBXLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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